molecular formula C10H9N3O3 B13611744 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetic acid

2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B13611744
M. Wt: 219.20 g/mol
InChI Key: BWUOVUZCXSAEAB-UHFFFAOYSA-N
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Description

2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II, TNF-α, and MAPK, which are involved in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(6-amino-4-oxoquinazolin-3-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4,11H2,(H,14,15)

InChI Key

BWUOVUZCXSAEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C=N2)CC(=O)O

Origin of Product

United States

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